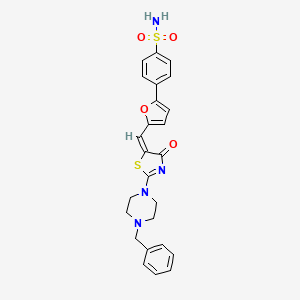![molecular formula C15H12ClFN2O5S B2858499 2-{[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]formamido}acetic acid CAS No. 847751-79-5](/img/structure/B2858499.png)
2-{[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]formamido}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]formamido}acetic acid” is a chemical compound with the molecular formula C15H12ClFN2O5S . It has a molecular weight of 386.78 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a central acetic acid moiety, which is substituted with a formamido group and a 4-chloro-2-fluorobenzenesulfonamido group . The exact 3D structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (386.78) and molecular formula (C15H12ClFN2O5S) . Other properties such as boiling point, density, and melting point were not found in the available resources .Scientific Research Applications
Synthesis and Derivatization:
- Synthesis of Fluorophenothiazines: A study discussed the synthesis of l-Chloro-3-fluorophenothiazines using a process involving Smiles rearrangement. This synthesis method is significant in developing pharmacologically active compounds (Hamadi, Gupta, & Gupta, 1998).
- Complexation Studies: Research on the complexation of Zn2+ by fluorophores demonstrated the preparation and characterization of specific fluorophores, which can be used in analytical chemistry and biological studies (Coleman, May, & Lincoln, 2010).
- Unique Derivatization for Fluorimetric Determination: A study introduced 2-(4-N-maleimidophenyl)-6-methoxybenzofuran as a fluorogenic derivatizing agent. This agent is used for the sensitive determination of aliphatic thiols in biological samples, indicating its importance in bioanalytical chemistry (Haj-Yehia & Benet, 1995).
Pharmaceutical Research:
- Antitumor Drug Synthesis: Research explored sulfonamide derivatives as parent compounds for antitumor agents. This approach is vital in the development of novel cancer treatments with lower toxicity (Huang, Lin, & Huang, 2001).
- Oral Drug Polymorph Development: A study focused on the solid-state characterization of a pharmaceutical compound to select a suitable form for drug development. This research is crucial for ensuring the stability and efficacy of orally administered drugs (Katrincic et al., 2009).
Chemical Properties and Applications:
- Synthesis of Aromatic Polyamides and Polyimides: Utilizing specific derivatives, aromatic polyamides and polyimides were synthesized, showcasing applications in materials science, particularly in developing high-performance polymers (Yang & Lin, 1993).
- Novel Reduction Reactions of Vinamidinium Salts: Research on substituted acetic acids and formamides yielding vinamidinium salts highlighted novel reduction reactions. This study is significant for organic chemistry, particularly in synthesizing new compounds (Davies et al., 2001).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[4-[(4-chloro-2-fluorophenyl)sulfonylamino]benzoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O5S/c16-10-3-6-13(12(17)7-10)25(23,24)19-11-4-1-9(2-5-11)15(22)18-8-14(20)21/h1-7,19H,8H2,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTFUPRBTOQVOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]formamido}acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethyl-3,4,9-trimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2858418.png)
![8-(3,5-Dimethylpyrazolyl)-1-[(2-fluorophenyl)methyl]-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2858419.png)


![N-(benzo[d][1,3]dioxol-5-yl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide](/img/structure/B2858425.png)

![ethyl 2-amino-1-(3-hydroxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2858428.png)
![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2858430.png)

![3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one](/img/structure/B2858433.png)

![(3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2858436.png)
![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2858439.png)